molecular formula C19H29N3OS2 B6473760 4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640955-63-9

4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Número de catálogo: B6473760
Número CAS: 2640955-63-9
Peso molecular: 379.6 g/mol
Clave InChI: SCRNRSITEWTICH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine (hereafter referred to as Compound A) features a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 2-cyclopentyl-1,3-thiazol-4-ylmethyl moiety. The 2-cyclopentyl-thiazole substituent introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.

Propiedades

IUPAC Name

[1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS2/c23-19(22-8-10-24-11-9-22)16-6-3-7-21(12-16)13-17-14-25-18(20-17)15-4-1-2-5-15/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNRSITEWTICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Features and Implications

The following table summarizes structural differences between Compound A and similar compounds identified in the evidence:

Compound Name / ID Core Structure Substituents / Modifications Potential Implications
Compound A Thiomorpholine 2-cyclopentyl-thiazole, piperidine-3-carbonyl High lipophilicity (cyclopentyl), sulfur-enhanced electronic effects
4-{1-[1-(pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine Thiomorpholine Pyridin-2-yl (instead of cyclopentyl-thiazole), piperidine-3-carbonyl Reduced lipophilicity (pyridine vs. cyclopentyl); potential for hydrogen bonding
Impurity-I Morpholine derivative 2-ethyl-thiazole, methylamino-carbonyl, phenyl groups Increased polarity (carbamate group); altered steric hindrance
(2S)-2-{[methyl(...thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid Morpholine, butanoic acid Thiazole-methyl, morpholin-4-yl, carboxylic acid Enhanced solubility (acidic group); potential for ionic interactions

Detailed Analysis

Thiomorpholine vs. Morpholine Derivatives

Compound A’s thiomorpholine core replaces the oxygen atom in morpholine with sulfur, increasing electron density and altering hydrogen-bonding capacity. This modification may enhance membrane permeability compared to oxygenated analogs like Impurity-I or the morpholin-4-yl butanoic acid derivative . Sulfur’s larger atomic radius could also affect conformational flexibility in binding pockets.

Cyclopentyl-Thiazole vs. Pyridinyl or Smaller Alkyl Groups

The 2-cyclopentyl-thiazole group in Compound A provides significant steric bulk and hydrophobicity compared to the pyridinyl group in the analog from . Cyclopentyl’s lipophilicity may improve binding to hydrophobic protein pockets but reduce aqueous solubility. In contrast, Impurity-L () features an isopropyl-thiazole group, which is less bulky, suggesting Compound A might exhibit stronger hydrophobic interactions but faster metabolic clearance .

Functional Group Variations

The morpholin-4-yl butanoic acid derivative () includes a carboxylic acid group, drastically increasing polarity and enabling ionic interactions absent in Compound A. This difference highlights a trade-off between solubility and passive diffusion: Compound A’s lack of ionizable groups may favor blood-brain barrier penetration, whereas the butanoic acid analog could exhibit restricted tissue distribution .

Research Findings and Hypotheses

While experimental data for Compound A is unavailable in the provided evidence, inferences from analogs suggest:

  • Metabolic Stability : The cyclopentyl-thiazole group may slow oxidative metabolism compared to smaller alkyl-thiazoles (e.g., isopropyl in Impurity-L) due to steric shielding of vulnerable sites .
  • Target Selectivity : The thiomorpholine core could confer unique selectivity for sulfur-interacting targets (e.g., cysteine proteases or metal-containing enzymes) versus morpholine-based compounds .
  • Solubility Challenges : The compound’s high lipophilicity may necessitate formulation strategies (e.g., salt formation or prodrugs) to improve bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.